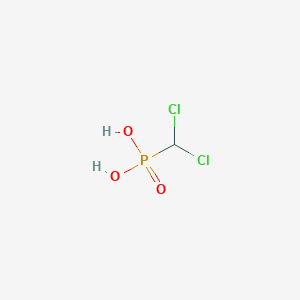
Lead molybdenum chromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead molybdenum chromate (LMC) is a type of inorganic compound that has attracted attention due to its unique properties. It is a yellow pigment that is used in various industrial applications, including coatings, plastics, and ceramics. LMC has been found to have significant anti-corrosive properties, making it an ideal material for use in harsh environments. In
作用機序
The mechanism of action of Lead molybdenum chromate is not fully understood, but it is believed to involve the formation of a protective layer on the surface of the metal. This layer prevents the metal from coming into contact with the corrosive environment, thus preventing degradation. Lead molybdenum chromate has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Lead molybdenum chromate has been found to have low toxicity and is not considered to be harmful to humans or the environment. However, it should be handled with care due to its potential to cause skin and eye irritation. In terms of its physiological effects, Lead molybdenum chromate has been found to have anti-inflammatory properties and has been investigated for its potential to treat inflammatory diseases.
実験室実験の利点と制限
One advantage of using Lead molybdenum chromate in lab experiments is its anti-corrosive properties, which can help to protect equipment and materials from degradation. Additionally, Lead molybdenum chromate is relatively easy to synthesize and is readily available. However, one limitation of using Lead molybdenum chromate is its potential to cause skin and eye irritation, which may require special handling procedures.
将来の方向性
There are several potential future directions for research on Lead molybdenum chromate. One area of interest is the development of new synthesis methods that can improve the purity and quality of the pigment. Additionally, Lead molybdenum chromate's antimicrobial properties make it a promising candidate for use in medical applications, such as wound dressings and implant coatings. Further research is also needed to fully understand the mechanism of action of Lead molybdenum chromate and its potential to treat inflammatory diseases.
合成法
The synthesis of Lead molybdenum chromate involves the reaction of lead chromate and ammonium molybdate in an aqueous solution. The resulting precipitate is then washed and dried to produce the yellow pigment. The purity and quality of Lead molybdenum chromate can be improved by adjusting the reaction conditions, such as the pH and temperature.
科学的研究の応用
Lead molybdenum chromate has been extensively studied for its anti-corrosive properties, as it can protect metals from degradation in harsh environments. It has also been investigated as a potential material for use in solar cells and catalysis. Additionally, Lead molybdenum chromate has been found to have antimicrobial properties, making it a promising candidate for use in medical applications.
特性
CAS番号 |
12709-98-7 |
|---|---|
製品名 |
Lead molybdenum chromate |
分子式 |
Cr2Mo2O11Pb2-12 |
分子量 |
886 g/mol |
IUPAC名 |
chromium(3+);lead(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |
InChIキー |
UJSWIHIDDYYLJD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
同義語 |
LEADMOLYBDENUMCHROMATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



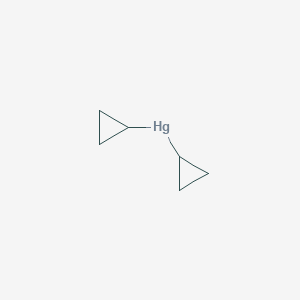
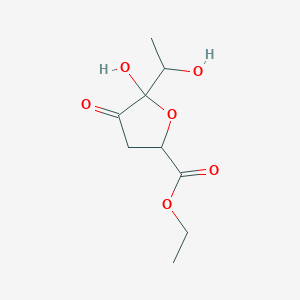


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
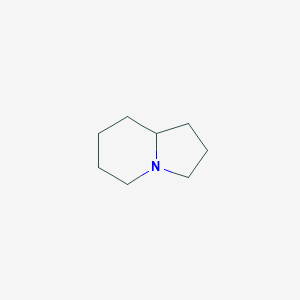
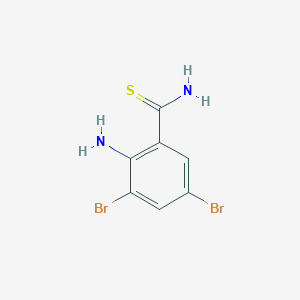

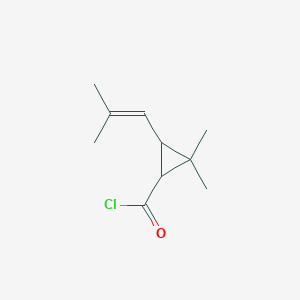
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
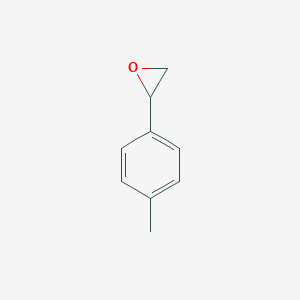

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
